ドロメトリゾール

概要

説明

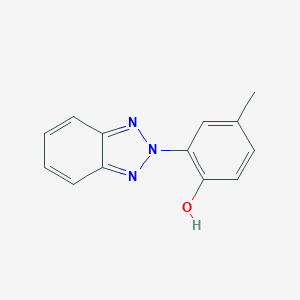

これは、日焼け止めやその他の化粧品に広く使用されているベンゾトリアゾール誘導体であり、皮膚を有害な紫外線から保護します .

2. 製法

合成経路と反応条件: ドロメトリゾールの合成は、通常、ジアゾ化反応を伴います。このプロセスでは、オルトニトロアニリンと濃塩酸を反応させて水溶液を生成します。次に、温度を5℃以下に保ちながら、亜硝酸ナトリウムを滴下します。 これにより、o-ニトロジアゾベンゼン塩酸塩が生成されます .

工業的生産方法: ドロメトリゾールの工業的生産には、末端二重結合を含む化合物を、SiH官能基を含むシロキサン化合物とヒドロシリル化することが含まれます。 この反応は、触媒と揮発性有機溶媒の存在下で行われます .

3. 化学反応解析

反応の種類: ドロメトリゾールは、次のようなさまざまな化学反応を起こします。

酸化: ドロメトリゾールは酸化されて対応するキノンを形成することができます。

還元: これは、アミンを形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な製品:

酸化: キノン

還元: アミン

4. 科学研究における用途

ドロメトリゾールは、科学研究で幅広い用途があります。

化学: 紫外線による劣化を防ぐために、ポリマーやプラスチックの安定剤として使用されます。

生物学: 皮膚の保護と紫外線照射の影響に関連する研究に用いられます。

医学: 皮膚がんやその他の皮膚関連疾患の予防における可能性について調査されています。

科学的研究の応用

Drometrizole has a wide range of applications in scientific research:

Chemistry: Used as a stabilizer in polymers and plastics to prevent degradation from ultraviolet radiation.

Biology: Employed in studies related to skin protection and ultraviolet radiation effects.

Medicine: Investigated for its potential in preventing skin cancers and other skin-related conditions.

Industry: Utilized in the production of sunscreens, coatings, and other materials requiring ultraviolet protection

作用機序

ドロメトリゾールは、紫外線を吸収して、より害の少ない赤外線(熱)に変換することで作用します。このプロセスにより、紫外線が皮膚に浸透して損傷を与えるのを防ぎます。 この化合物は主に紫外線Aと紫外線Bを標的とし、303 nmと344 nmに吸収ピークを持ちます .

類似化合物:

エカムスル: 日焼け止めで使用される別の紫外線吸収剤。

ベノトリジノール: 広域スペクトル紫外線吸収剤。

オクトクリレン: 日焼け止めでは、その紫外線B吸収特性により、一般的に使用されています.

比較:

ドロメトリゾールとエカムスル: どちらも日焼け止めで使用されていますが、ドロメトリゾールは、相乗効果のために、しばしばエカムスルと組み合わせて使用されます。

ドロメトリゾールとベノトリジノール: どちらも紫外線Aと紫外線Bを吸収しますが、ベノトリジノールは、より広い吸収スペクトルを持っています。

ドロメトリゾールとオクトクリレン: ドロメトリゾールは、主に紫外線Bを吸収するオクトクリレンと比較して、紫外線Aの吸収においてより効果的です.

ドロメトリゾールは、紫外線Aと紫外線Bの吸収を組み合わせ、安定性と他の紫外線吸収剤との適合性を備えていることから、さまざまな用途において貴重な化合物です。

生化学分析

Biochemical Properties

It is known that Drometrizole does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .

Cellular Effects

It has been observed that Drometrizole does not cause significant toxicity in cells .

Molecular Mechanism

It is known that Drometrizole does not exhibit mutagenic properties, as demonstrated by Ames tests .

Temporal Effects in Laboratory Settings

In a 13-week oral toxicity study in beagle dogs, the No observed adverse effect level (NOAEL) for Drometrizole was determined as 31.75 mg/kg bw/day in males and 34.6 mg/kg bw/day in females .

Dosage Effects in Animal Models

The effects of Drometrizole at different dosages in animal models have not been extensively studied. It has been observed that Drometrizole does not cause significant toxicity in acute oral, inhalation, or dermal toxicity studies .

Metabolic Pathways

It is known that Drometrizole does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .

Transport and Distribution

It is known that Drometrizole does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .

Subcellular Localization

It is known that Drometrizole does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of drometrizole typically involves a diazotization reaction. In this process, ortho-nitroaniline is reacted with concentrated hydrochloric acid to form an aqueous solution. Sodium nitrite is then added dropwise while maintaining the temperature below 5°C. This results in the formation of o-nitrodiazobenzene hydrochloride .

Industrial Production Methods: Industrial production of drometrizole involves the hydrosilylation of a compound containing a terminal double bond with a siloxane compound containing an SiH function. This reaction is carried out in the presence of a catalyst and a volatile organic solvent .

化学反応の分析

Types of Reactions: Drometrizole undergoes various chemical reactions, including:

Oxidation: Drometrizole can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: Drometrizole can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products:

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

類似化合物との比較

Ecamsule: Another ultraviolet absorber used in sunscreens.

Bemotrizinol: A broad-spectrum ultraviolet absorber.

Octocrylene: Commonly used in sunscreens for its ultraviolet B absorption properties.

Comparison:

Drometrizole vs. Ecamsule: Both are used in sunscreens, but drometrizole is often combined with ecamsule for synergistic effects.

Drometrizole vs. Bemotrizinol: While both absorb ultraviolet A and ultraviolet B radiation, bemotrizinol has a broader spectrum of absorption.

Drometrizole vs. Octocrylene: Drometrizole is more effective in absorbing ultraviolet A radiation compared to octocrylene, which primarily absorbs ultraviolet B radiation.

Drometrizole’s unique combination of ultraviolet A and ultraviolet B absorption, along with its stability and compatibility with other ultraviolet absorbers, makes it a valuable compound in various applications.

生物活性

Drometrizole, also known as 2-(2H-Benzotriazol-2-yl)-p-cresol, is a chemical compound primarily utilized as a UV filter in cosmetic formulations. This article explores its biological activity, particularly its antioxidant properties , mechanisms of action , and safety profile , drawing from diverse scientific studies and data.

Drometrizole has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O |

| Molecular Weight | 225.25 g/mol |

| Density | 1.38 g/cm³ |

| Boiling Point | 276.1 °C |

| Melting Point | 125.5 - 129.5 °C |

| CAS Number | 2440-22-4 |

These properties contribute to its effectiveness as a UV absorber and antioxidant.

Antioxidant Activity

Drometrizole exhibits significant antioxidant properties, which are crucial for protecting skin cells from oxidative stress caused by UV radiation. Research utilizing Density Functional Theory (DFT) has demonstrated that drometrizole can effectively scavenge free radicals through various mechanisms:

- Hydrogen Atom Transfer (HAT)

- Single Electron Transfer (SET)

- Sequential Proton Loss Electron Transfer (SPLET)

These mechanisms allow drometrizole to neutralize reactive oxygen species (ROS), thus preventing cellular damage and aging associated with UV exposure .

Case Studies on Antioxidant Mechanism

A study conducted on drometrizole derivatives revealed that the presence of electron-donating groups significantly enhances the compound's antioxidant activity. The research focused on the relationship between structural features and antioxidant efficiency, identifying optimal substituents that lower bond dissociation energies (BDE) and ionization potentials (IP) .

Photoprotection Properties

Drometrizole functions effectively as a photostable UV filter, absorbing both UVA and UVB radiation. Its dual absorption peaks at approximately 303 nm highlight its capability to provide broad-spectrum protection against harmful UV rays . This property makes it a valuable ingredient in sunscreens and other cosmetic products aimed at preventing skin damage.

Safety Profile

The safety assessment of drometrizole indicates minimal toxicity in various studies:

- Acute Toxicity : No significant toxicity was observed in acute oral, inhalation, or dermal toxicity tests .

- Chronic Exposure : Long-term studies showed that repeated oral administration increased liver weight but did not affect overall body weight gain, suggesting a need for further investigation into its long-term effects .

特性

IUPAC Name |

2-(benzotriazol-2-yl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-6-7-13(17)12(8-9)16-14-10-4-2-3-5-11(10)15-16/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPKSFINULVDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027479 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2440-22-4 | |

| Record name | Drometrizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2440-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drometrizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drometrizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROMETRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X93W9OFZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。